Ferrous cacodylate

Description

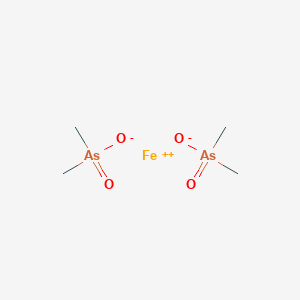

Structure

2D Structure

Properties

CAS No. |

59672-21-8 |

|---|---|

Molecular Formula |

C4H12As2FeO4 |

Molecular Weight |

329.82 g/mol |

IUPAC Name |

dimethylarsinate;iron(2+) |

InChI |

InChI=1S/2C2H7AsO2.Fe/c2*1-3(2,4)5;/h2*1-2H3,(H,4,5);/q;;+2/p-2 |

InChI Key |

LJDKSIZJPLWCTD-UHFFFAOYSA-L |

Canonical SMILES |

C[As](=O)(C)[O-].C[As](=O)(C)[O-].[Fe+2] |

Origin of Product |

United States |

Biochemical and Mechanistic Investigations of Ferrous Cacodylate Interactions

Role of Cacodylate as a Chemical Buffer in Biological and Biochemical Preparations

Cacodylate, an organoarsenic compound, is widely utilized in biological and biochemical research, primarily for its capacity to act as a chemical buffer. patsnap.com Its effectiveness in maintaining a stable pH is particularly crucial for the preparation and analysis of biological samples, most notably in the field of electron microscopy. patsnap.comemsdiasum.com

Principles of pH Stabilization by the Cacodylate Ion in Aqueous Solutions

The ability of the cacodylate ion to stabilize pH in aqueous solutions stems from its nature as the conjugate base of a weak acid, cacodylic acid. patsnap.com This buffering action is most effective within a pH range of 5.0 to 7.5, with a pKa of 6.3. researchgate.net The underlying principle of this stabilization lies in the equilibrium between cacodylic acid and the cacodylate ion.

When an acid (a source of H+ ions) is introduced into a cacodylate-buffered solution, the cacodylate ions react with the excess H+ ions to form cacodylic acid. Conversely, if a base (a source of OH- ions) is added, cacodylic acid donates a proton to neutralize the OH- ions, thereby forming water and the cacodylate ion. patsnap.com This reversible reaction effectively absorbs fluctuations in hydrogen ion concentration, thus maintaining the pH of the solution within a narrow and desired range. patsnap.com This buffering capacity is critical for experiments where even minor shifts in pH could lead to experimental artifacts or damage to the biological specimens under investigation. patsnap.com

Influence of Cacodylate Buffer on Cellular and Subcellular Structure Preservation for Electron Microscopy

Cacodylate buffer is a favored buffering agent for fixatives, such as glutaraldehyde (B144438) and formaldehyde, used in the preparation of biological specimens for electron microscopy. morphisto.denih.gov Its primary role is to maintain a stable pH during the fixation process, which is essential for preserving the intricate ultrastructure of cells and their organelles. patsnap.comemsdiasum.com Unbuffered aldehydes can cause a significant drop in pH, leading to the formation of morphological artifacts. emsdiasum.com

The use of cacodylate buffer helps to prevent the precipitation of cellular components and minimizes the loss of lipids from both animal and plant tissues when used with glutaraldehyde. emsdiasum.com It is also considered excellent for buffering osmium tetroxide in the secondary fixation step. emsdiasum.com The stability and buffering capacity of cacodylate, with a maximum effectiveness around pH 7.4, contribute to the superior preservation of cellular details, making it a valuable tool for high-resolution studies of cellular interactions and structures. emsdiasum.commorphisto.de For instance, in the preparation of hair-cell stereociliary bundles for transmission electron microscopy (TEM), a 0.1 M sodium cacodylate buffer at pH 7.4 is commonly used as a rinsing solution. nih.gov Similarly, for investigating iron-induced cellular damage, cells are often fixed with glutaraldehyde in a 0.1 M sodium cacodylate buffer at pH 7.4. frontiersin.org

Table 1: Common Cacodylate Buffer Formulations for Electron Microscopy

| Application | Buffer Composition | pH | Reference |

|---|---|---|---|

| General Fixation | 0.1 M Sodium Cacodylate | 7.2 or 7.4 | avantorsciences.com |

| Rinsing Solution (Hair Cells) | 0.1 M Sodium Cacodylate | 7.4 | nih.gov |

| Fixation with Glutaraldehyde | 2.5% Glutaraldehyde in 0.1 M Cacodylate Buffer | 7.2 | nih.gov |

| Fixation with Formaldehyde/Glutaraldehyde | 4% Formaldehyde/1% Glutaraldehyde in 0.1 M Sodium Cacodylate Buffer | Not Specified | nih.gov |

| Iron-Induced Damage Studies | 2.5% Glutaraldehyde in 0.1 M Sodium Cacodylate Buffer | 7.4 | frontiersin.org |

Molecular Interactions of Iron-Cacodylate Complexes with Biological Macromolecules

The interactions of iron-cacodylate complexes with biological macromolecules are of significant interest, particularly in the fields of structural biology and cellular iron metabolism. These interactions encompass covalent modifications of proteins and specific mechanisms of iron delivery into cells.

Covalent Modification of Cysteine Residues in Proteins by Cacodylate for Structural Biology Applications

A notable interaction of cacodylate involves the covalent modification of cysteine residues in proteins, a phenomenon that has been harnessed for applications in structural biology. researchgate.netresearchgate.net Cysteine possesses a reactive thiol (–SH) group, making it susceptible to modification. mun.ca During protein crystallization in the presence of cacodylate buffer, the cacodylic acid can react specifically with solvent-exposed cysteine residues. researchgate.net

This reaction results in the formation of a dimethylarsinoyl modification, where the arsenic atom of the cacodylate covalently bonds to the sulfur atom of the cysteine. researchgate.net This process has been cleverly utilized for de novo phasing of protein structures using arsenic single-wavelength anomalous diffraction (As-SAD). researchgate.netresearchgate.net The incorporation of the arsenic atom, an anomalous scatterer, into the protein structure facilitates the determination of the protein's three-dimensional arrangement. researchgate.net This method provides a straightforward way to prepare heavy-atom derivatives for crystallographic studies. researchgate.net

Mechanistic Insights into Iron Delivery into Cellular Compartments by Ferric Cacodylate

Ferric cacodylate has been shown to be an efficient vehicle for delivering iron into cells, operating through a mechanism distinct from the typical transferrin receptor-mediated endocytosis. nih.gov Studies on rat renal glomerular epithelial cells demonstrated that ferric cacodylate, a positively charged complex in neutral buffer, could effectively stimulate cell growth in a manner dependent on iron. nih.gov

The growth-stimulatory effect of ferric cacodylate was not inhibited by suramin, a compound that blocks receptor-mediated endocytosis, suggesting that iron delivery occurs through a different pathway. nih.gov It is proposed that ferric cacodylate facilitates iron delivery into the cells via diffusion across the cell membrane. nih.gov Further investigations using 59Fe-labeled ferric cacodylate colloid in rats revealed that these cationic colloids adhere to the luminal surface of the jejunal mucosa. nih.gov Electron microscopy showed that these colloid particles are taken into epithelial cells by pinocytosis at the microvilli, transported to the Golgi apparatus, and then exocytosed into the intercellular spaces, eventually moving towards the blood capillaries. nih.gov This indicates a complex translocation process for iron from ferric cacodylate into the systemic circulation.

Table 2: Comparison of Iron Delivery Mechanisms

| Iron Complex | Proposed Delivery Mechanism | Cellular Uptake Pathway | Reference |

|---|---|---|---|

| Ferric Cacodylate | Diffusion and Pinocytosis | Transferrin Receptor-Independent | nih.govnih.gov |

| Iron-Transferrin | Receptor-Mediated Endocytosis | Transferrin Receptor-Dependent | nih.govresearchgate.net |

| Ferric Chloride | Not specified in detail | Less efficient than Ferric Cacodylate | nih.gov |

| Ferric Nitrilotriacetate | Not specified in detail | Less efficient than Ferric Cacodylate | nih.gov |

| Ferric Citrate (B86180) | Not specified in detail | Less efficient than Ferric Cacodylate | nih.gov |

Effects on Iron-Sulfur Cluster Biogenesis Pathways and Associated Enzymes (mechanistic aspects)

Iron-sulfur (Fe-S) clusters are fundamental cofactors involved in a myriad of cellular processes, including electron transfer, enzymatic catalysis, and DNA repair. nih.govnih.gov The biogenesis of these clusters is a complex process that is essential for cell survival. nih.gov While direct studies on the effect of ferrous cacodylate on Fe-S cluster biogenesis are limited, the introduction of iron and the presence of cacodylate could theoretically impact these pathways.

Disruptions in Fe-S cluster biogenesis can lead to significant metabolic reprogramming. nih.gov For instance, the loss of Fe-S cluster-containing enzymes like aconitase can lead to a buildup of intracellular citrate. nih.govresearchgate.net This excess citrate can then be shunted into fatty acid biosynthesis, leading to the accumulation of lipid droplets. nih.gov

The core machinery for Fe-S cluster biogenesis involves scaffold proteins like ISCU, where iron and sulfur are assembled into a cluster before being transferred to target proteins. mdpi.combiorxiv.org Any compound that interferes with iron homeostasis or the availability of key components of this machinery could disrupt the entire pathway. Given that ferric cacodylate can deliver iron to cells, it could potentially influence the pool of iron available for Fe-S cluster assembly. However, the specific mechanistic effects of the cacodylate moiety itself on the enzymes and proteins of the Fe-S cluster biogenesis pathway, such as the cysteine desulfurase NFS1 or the scaffold protein ISCU, have not been extensively elucidated in the reviewed literature. It is known that trivalent arsenicals have a high affinity for sulfhydryl groups and can bind to cysteine residues in proteins, which are also crucial for Fe-S cluster assembly. acs.org This suggests a potential for interaction, but further research is needed to determine the precise mechanistic consequences.

Influence on Metalloprotein Structure and Function (e.g., heme distortion, active site characterization)

The interaction of this compound with metalloproteins is a nuanced subject, primarily understood through crystallographic studies where cacodylate is used as a buffer and through biochemical assays examining the effects of ferrous ions on enzyme activity. The influence can be dissected by considering the separate and combined effects of the ferrous (Fe²⁺) ion and the cacodylate moiety on the structure and function of metalloproteins, including those containing heme and other metal centers.

Detailed Research Findings

Research into metalloproteins often utilizes cacodylate buffers for crystallization and functional studies. In some instances, the cacodylate ion itself has been observed to directly interact with the protein's active site, providing insight into potential binding modes and effects on structure.

Cacodylate Interaction with Active Sites:

X-ray crystallography has revealed that the cacodylate ion can occupy positions within the active sites of various metalloenzymes. In the Asp66Ala mutant of the Rv0805 cyclic nucleotide phosphodiesterase from Mycobacterium tuberculosis, a cacodylate molecule was found to bind in a position similar to the phosphate (B84403) molecule in the wild-type enzyme. nih.gov Similarly, the structure of a methylphosphonate (B1257008) esterase (Pmi1525) showed a cacodylate ion acting as a bridging ligand between two zinc ions in the active site. nih.gov In another case, the active site of GdmH, a Ni²⁺-dependent enzyme, showed a bound cacodylate ion where its atom occupies the position typically held by a water/hydroxide molecule in related enzymes like arginase. researchgate.net These findings demonstrate that the cacodylate portion of this compound has the potential to directly coordinate with metal centers in metalloproteins, potentially altering their catalytic activity or substrate binding.

Influence of Ferrous Ions on Enzyme Activity:

The ferrous ion component is known to influence the function of various metalloenzymes. Studies on α-amylase from Aspergillus fumigatus showed that ferrous sulphate decreased amylase activity at all tested concentrations. orientjchem.org The inhibition is thought to result from competition between the exogenous ferrous cations and the native protein-associated cations, leading to reduced metalloenzyme activity. orientjchem.org Similarly, both ferrous (Fe²⁺) and ferric (Fe³⁺) ions have been shown to significantly inhibit the activity of human plasma butyrylcholinesterase (BChE), possibly by interacting with sulfhydryl groups of the enzyme. europeanreview.org The heterologously expressed nicotinamidase UbNic, which is a Fe²⁺-containing enzyme, demonstrates the integral role of ferrous iron in the metal binding site for its catalytic function. plos.org

Heme Distortion and Function:

While direct studies on this compound causing heme distortion are not prominent, research on modified heme proteins illustrates how changes to the iron's coordination environment can impact function. In myoglobin (B1173299), for instance, artificially deformed heme can significantly lower oxygen and carbon monoxide affinities. researchgate.net This occurs because the distortion can enhance the iron-histidine interaction, which in turn reduces the affinity for exogenous ligands. researchgate.net Given that studies on ferric cacodylate have shown that its iron is readily absorbed and found in high concentrations in erythrocytes and hemoglobin, it is plausible that the cacodylate ligand could influence the local environment of the heme iron, though this specific interaction requires further investigation. nih.gov The rational design of a nitric oxide reductase model by introducing a non-heme iron site near the heme in myoglobin further underscores how precisely positioned metal ions influence the structure and function of heme proteins. nih.gov The crystal structure of this designed protein, determined using a cacodylate buffer, confirmed a heme/non-heme FeB center with a specific geometry. nih.gov

The tables below summarize key findings from biochemical and structural investigations relevant to the interaction of ferrous ions and cacodylate with metalloproteins.

Table 1: Observed Interactions of Cacodylate in Metalloprotein Active Sites

| Protein/Enzyme | Organism | Metal Ion(s) in Active Site | Role/Observation of Cacodylate | Source(s) |

| Methylphosphonate esterase (Pmi1525) | Proteus mirabilis | Zn²⁺ | Acts as a bridging ligand between two Zn²⁺ ions. | nih.gov |

| Cyclic nucleotide phosphodiesterase (Rv0805, Asp66Ala mutant) | Mycobacterium tuberculosis | Fe³⁺, Mn²⁺ | Occupies a position similar to the phosphate substrate in the wild-type enzyme. | nih.gov |

| GdmH | Pseudomonas sp. | Ni²⁺ | Binds in the active site, occupying the position of a catalytic water/hydroxide molecule. | researchgate.net |

| Homoprotocatechuate 2,3-dioxygenase (MndD) | Arthrobacter globiformis | Mn²⁺ | Used as a buffer component during crystallization. | nih.gov |

| Nitric Oxide Reductase (designed model) | Synthetic | Fe²⁺ | Used as a buffer component for crystallization of the designed heme/non-heme iron protein. | nih.gov |

Table 2: Effects of Ferrous/Ferric Ions on Metalloprotein Function

| Protein/Enzyme | Organism/Source | Effect of Iron Ions | Proposed Mechanism | Source(s) |

| α-Amylase | Aspergillus fumigatus | Inhibition by Fe²⁺ (as ferrous sulphate) | Competition between exogenous Fe²⁺ and the protein's associated cation. | orientjchem.org |

| Butyrylcholinesterase (BChE) | Human Plasma | Significant inhibition by Fe²⁺ and Fe³⁺ | Interaction of metal ions with sulfhydryl groups of the enzyme. | europeanreview.org |

| Nicotinamidase (UbNic) | Geothermal Bacterium | Fe²⁺ is integral to the metal binding site and function. | Fe²⁺ is the native metal cofactor required for catalytic activity. | plos.org |

| Ferritin (TgFer) | Tegillarca granosa | Fe²⁺ loading is central to its iron storage function; presence of Cu²⁺ can affect Fe²⁺ oxidation. | Fe²⁺ binds at the ferroxidase site for oxidation and storage. | frontiersin.org |

| Myoglobin (with deformed heme) | N/A | Altered heme structure reduces O₂ and CO affinity. | Enhanced iron-histidine interaction reduces affinity for other ligands. | researchgate.net |

Environmental Biogeochemistry and Geochemical Transformations of Iron Arsenic Compounds

Redox Cycling of Iron and Arsenic in Aquatic and Terrestrial Environments

The biogeochemical cycles of iron and arsenic are tightly coupled, largely due to the strong affinity of arsenic species for iron oxides. researchgate.netnih.gov Ferrous cacodylate introduces both reduced iron (Fe(II)) and an organic form of pentavalent arsenic (As(V) in the cacodylate anion) into the environment. The subsequent redox transformations are critical in determining the mobility and speciation of the arsenic.

In aquatic and terrestrial systems, the redox state is a master variable. researchgate.netnih.gov Fluctuations in redox potential, often driven by microbial activity, dictate the stability of different iron and arsenic species. nih.govmdpi.com Under oxic (oxygen-rich) conditions, the ferrous iron (Fe(II)) component of this compound is readily oxidized to ferric iron (Fe(III)). wur.nl This Fe(III) rapidly hydrolyzes to form poorly crystalline iron(III) (oxyhydr)oxides, such as ferrihydrite. mdpi.comanl.gov These iron oxides have a high surface area and a strong capacity to adsorb various arsenic species, including the DMA released from the original compound, as well as its transformation products. researchgate.netanl.gov

Conversely, under anoxic (oxygen-deficient) conditions, which are common in saturated soils, sediments, and deeper waters, Fe(III) (oxyhydr)oxides can be reductively dissolved by microorganisms that use them as electron acceptors for respiration. nsf.govfrontiersin.org This process releases both dissolved Fe(II) and any sorbed arsenic back into the aqueous phase, thereby increasing their mobility. nsf.govcaltech.edugwpc.org The arsenic itself can also undergo redox changes. While the cacodylate anion contains As(V), it can be reduced to the more mobile and toxic trivalent form, dimethylarsinous acid (DMAA(III)). Furthermore, complete demethylation can lead to inorganic arsenate (As(V)) and arsenite (As(III)), which also participate in redox cycling. researchgate.netclu-in.org The reduction of As(V) to As(III) often occurs under similar reducing conditions that favor Fe(III) reduction, further complicating the mobility of arsenic. researchgate.netcaltech.edu

The dynamic nature of these redox cycles is particularly pronounced in environments with fluctuating water levels, such as wetlands and rice paddies, leading to alternating periods of arsenic sequestration and mobilization. acs.orgfrontiersin.org

Microbial-Mediated Transformations of Organoarsenic Compounds (e.g., methylation, demethylation)

Microorganisms play a central role in the transformation of organoarsenic compounds like the cacodylate (DMA) from this compound. nih.govfrontiersin.org These transformations, primarily methylation and demethylation, are key processes in the global arsenic biogeochemical cycle. clu-in.orgfrontiersin.orgmdpi.com

Demethylation: Cacodylate (DMA(V)) can be microbially demethylated in a stepwise process. clu-in.org The first step is often the demethylation to monomethylarsonic acid (MMA(V)). clu-in.orgmdpi.com This can be further demethylated to inorganic arsenate (As(V)). clu-in.org Research has shown that this process can be complex, sometimes requiring multiple types of microorganisms. For instance, one study identified that the complete transformation of MMA(V) to inorganic As(III) required a two-step process involving two different bacteria: one to reduce MMA(V) to MMA(III) and another to demethylate MMA(III) to As(III). clu-in.orgacs.org This highlights that the demethylation of compounds like cacodylate can be a community effort in the microbial world.

Methylation: Conversely, inorganic arsenic can be methylated by microbes to form MMA(V) and then DMA(V). clu-in.orgfrontiersin.org This process is often considered a detoxification mechanism for the microbes, as the methylated products can be less toxic or more easily expelled from the cell. clu-in.orgfrontiersin.orgacs.org The gene responsible for arsenite methylation, arsM, has been identified in a wide range of microbes, indicating that this is a widespread capability. frontiersin.orgacs.org Further methylation can occur, leading to the formation of trimethylarsine (B50810) oxide (TMAO) and volatile compounds like trimethylarsine (TMA), which can be released into the atmosphere. mdpi.comubc.ca

These microbial transformations create a complex mixture of arsenic species in the environment, each with different mobility and toxicity. The balance between methylation and demethylation is influenced by environmental conditions such as redox potential and the specific microbial communities present. mdpi.comacs.org Under anaerobic conditions, methylation can be more rapid while demethylation is slower, leading to a higher proportion of methylated arsenic species in soil. mdpi.com

Table 1: Key Microbial Transformations of Arsenic Species

| Process | Reactant | Product(s) | Environmental Significance |

|---|---|---|---|

| Demethylation | Dimethylarsinate (B1200466) (DMA(V)) | Monomethylarsonate (MMA(V)) | Step in the breakdown of organic arsenic to inorganic forms. clu-in.org |

| Demethylation | Monomethylarsonate (MMA(V)) | Inorganic Arsenate (As(V)) | Mineralization of organic arsenic. clu-in.orgmdpi.com |

| Reduction & Demethylation | Monomethylarsonate (MMA(V)) | Inorganic Arsenite (As(III)) | A two-step process often mediated by different microbes. clu-in.orgacs.org |

| Methylation | Inorganic Arsenite (As(III)) | Monomethylarsonous acid (MMA(III)) | First step in the microbial methylation pathway, often increasing toxicity. frontiersin.org |

| Methylation | Monomethylarsonate (MMA(V)) | Dimethylarsinate (DMA(V)) | Formation of cacodylate from simpler arsenic forms. clu-in.org |

| Volatilization | Various methylated species | Trimethylarsine (TMA) | Removes arsenic from soil/water to the atmosphere. frontiersin.orgmdpi.com |

Interactions of Iron-Arsenic Species with Natural Organic Matter and Mineral Phases

The fate of iron-arsenic compounds like this compound is significantly influenced by their interactions with natural organic matter (NOM) and various mineral phases in soils and sediments. acs.orgresearchgate.net

Interactions with Mineral Phases: As discussed, the Fe(II) in this compound readily oxidizes to form iron(III) (oxyhydr)oxides (e.g., goethite, hematite, and amorphous ferrihydrite). wur.nlnih.gov These minerals are powerful sorbents for arsenic species, including the DMA anion and its demethylated products (MMA and inorganic arsenic). researchgate.netacs.org The strong bond between arsenic and iron oxide surfaces is a primary mechanism for arsenic sequestration in the environment. anl.gov However, the crystallinity of the iron oxide matters; poorly crystalline phases like ferrihydrite have more reactive sites for arsenic binding than more crystalline forms like goethite. nih.govresearchgate.net Over time, ferrihydrite can transform into more stable minerals, a process that can be influenced by the presence of adsorbed arsenic and organic matter, potentially leading to the release or further sequestration of arsenic. nih.gov

Interactions with Natural Organic Matter (NOM): NOM, a complex mixture of substances like humic and fulvic acids, is ubiquitous in the environment and highly reactive towards both iron and arsenic. researchgate.netnih.gov NOM can affect arsenic mobility in several ways:

Competition: NOM can compete with arsenic anions (like cacodylate or arsenate) for sorption sites on iron oxide surfaces. nih.govnih.gov This competition can lead to increased mobilization of arsenic, as NOM occupies the binding sites that would otherwise sequester arsenic. nih.govnih.gov

Aqueous Complexation: NOM can form soluble complexes with both iron and arsenic species. acs.orgnih.govmsu.ru The formation of aqueous As-Fe-NOM complexes can enhance the mobility of arsenic, keeping it in the dissolved phase rather than allowing it to adsorb to mineral surfaces. msu.ruacs.org The extent of this complexation can depend on the iron content of the NOM itself. nih.gov

Redox Reactions: NOM can act as an electron shuttle, facilitating the microbial reduction of Fe(III) oxides and As(V), which leads to the mobilization of both elements. acs.orgmdpi.com Some studies have also shown that NOM can directly participate in redox reactions with arsenic species. nih.gov

The presence of OM associated with iron oxides can also inhibit the crystallization of these minerals, which affects their long-term stability and capacity to bind arsenic. nih.govnih.gov Therefore, the ternary system of iron-arsenic-NOM is complex, with interactions that can either enhance or decrease the mobility of arsenic depending on the specific conditions. acs.orgresearchgate.net

Mechanisms of Arsenic Mobilization and Sequestration in Sedimentary Matrices

The mobilization and sequestration of arsenic, originating from compounds like this compound, in sedimentary matrices are controlled by a balance of competing biogeochemical mechanisms. nsf.govresearchgate.net

Sequestration Mechanisms:

Adsorption/Coprecipitation with Iron Oxides: The primary sequestration mechanism is the adsorption of arsenic species, including DMA, onto the surfaces of iron(III) (oxyhydr)oxides. researchgate.netanl.gov When the Fe(II) from this compound oxidizes, it can coprecipitate with the DMA, effectively trapping the arsenic within the newly formed iron mineral structure. This process is most effective under oxidizing conditions where iron oxides are stable. researchgate.net

Formation of Sulfide (B99878) Minerals: Under strongly reducing (sulfidic) conditions, often found deep in sediments where sulfate-reducing bacteria are active, arsenic can be sequestered through precipitation as arsenic sulfide minerals (e.g., orpiment, realgar) or by being incorporated into the structure of iron sulfide minerals like pyrite. researchgate.netnih.gov However, the presence of reactive iron can sometimes inhibit this process by keeping sulfide concentrations low. nih.gov

Mobilization Mechanisms:

Reductive Dissolution of Iron Oxides: This is widely considered the dominant mechanism for large-scale arsenic mobilization in aquifers and sediments worldwide. nsf.govcaltech.edu In anoxic environments, microbes use iron(III) oxides as an energy source, reducing them to soluble Fe(II). This dissolution of the mineral host releases the associated arsenic into the groundwater. nsf.govcaltech.edugwpc.org

Competitive Desorption: Anions such as phosphate (B84403), carbonate, and dissolved organic matter can compete with arsenic species for binding sites on iron oxides. caltech.edugwpc.orgnih.gov High concentrations of these competitors, often from agricultural runoff or organic matter decomposition, can displace adsorbed arsenic and release it into the porewater. caltech.edumdpi.com

pH-Induced Desorption: The adsorption of arsenic onto iron oxides is pH-dependent. An increase in pH, particularly above 8.5, can weaken the bond between arsenic and the mineral surface, leading to desorption. gwpc.org This can be a significant mobilization pathway in certain geochemical settings.

Redox Transformation to More Mobile Species: The reduction of As(V) species (like arsenate or DMA) to As(III) species generally increases arsenic mobility, as As(III) tends to be less strongly adsorbed to many mineral surfaces under neutral pH conditions. caltech.edunih.gov

These processes demonstrate that sediments are not permanent sinks for arsenic but are dynamic systems where arsenic can be sequestered and remobilized in response to changing biogeochemical conditions. anl.govcaltech.edu

Table 2: Summary of Arsenic Mobilization and Sequestration Mechanisms

| Mechanism | Environmental Condition | Effect on Arsenic | Key Factors |

|---|---|---|---|

| Reductive Dissolution of Fe(III) Oxides | Anoxic | Mobilization | Microbial activity, availability of organic carbon. nsf.govgwpc.org |

| Adsorption to Fe(III) Oxides | Oxic | Sequestration | Presence of iron oxides, neutral pH. researchgate.netanl.gov |

| Competitive Desorption | Varies | Mobilization | High concentrations of phosphate, silicate, dissolved organic matter. caltech.edunih.govmdpi.com |

| pH-Induced Desorption | Alkaline (pH > 8.5) | Mobilization | Presence of carbonate minerals, high biological activity. gwpc.org |

| Formation of Sulfide Minerals | Sulfidic (Strongly Reducing) | Sequestration | Sulfate-reducing bacteria, low reactive iron. researchgate.netnih.gov |

Advanced Analytical Methodologies for Ferrous Cacodylate and Arsenic Speciation

Spectroscopic Techniques for Elemental and Speciation Analysis

Spectroscopic methods are indispensable for probing the atomic and molecular environment of iron and arsenic. They provide detailed information on oxidation states, coordination chemistry, and the nature of the bonds between the metal and its ligands.

X-ray Absorption Spectroscopy (XAS) is a powerful, non-destructive technique that provides element-specific information about the local geometric and electronic structure of an absorbing atom. It is particularly valuable for studying the ligand environment of iron and arsenic in complex matrices. XAS is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which includes the pre-edge and the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing element. columbia.eduacs.org For instance, the energy of the arsenic K-edge absorption maximum is a sensitive indicator of its oxidation state, with lower oxidation states shifting to lower energies. researchgate.net Similarly, analysis of the pre-edge peak at the Fe K-edge provides a robust method for determining the oxidation state of iron. columbia.edu

The EXAFS region, extending several hundred eV above the absorption edge, contains information about the number, type, and distance of neighboring atoms surrounding the central absorbing atom. columbia.edu EXAFS analysis has been instrumental in demonstrating the formation of inner-sphere complexes between arsenite (As(III)) and Fe(II) even before oxidation occurs. columbia.edu In studies of arsenate (As(V)) adsorption on iron oxyhydroxides, EXAFS data has confirmed that As(V) is primarily associated with these iron phases through inner-sphere complexation. nih.govnih.gov Research on As(III) sorption onto various iron oxides like ferrihydrite and goethite has used EXAFS to identify specific surface complexes, such as bidentate binuclear corner-sharing and bidentate mononuclear edge-sharing complexes, revealing distinct As-Fe distances for each. acs.org

Key Research Findings from XAS Studies:

Fe-As Coordination: EXAFS analysis of As(III)-Fe(II) precipitates shows clear evidence of inner-sphere complex formation prior to oxidation. columbia.edu

Oxidation State Sensitivity: XANES spectra are routinely used to distinguish between As(III) and As(V), and between Fe(II) and Fe(III) in various matrices. columbia.edunih.gov

Surface Complex Geometry: In studies of arsenic adsorption onto iron oxides, EXAFS has identified specific As-Fe bond distances, confirming the formation of inner-sphere complexes. For example, bidentate mononuclear edge-sharing and bidentate binuclear corner-sharing complexes on ferrihydrite show As-Fe distances of approximately 2.90 Å and 3.35 Å, respectively. acs.org

Inhibition of Crystallization: The presence of As(III) has been shown by Fe K-edge XAS to inhibit the formation of crystalline iron oxides like goethite and lepidocrocite during Fe(II) oxidation, instead promoting the formation of amorphous nano-sized Fe-As aggregates. columbia.edu

| Iron Oxide Phase | Arsenic Species | Complex Type | As-Fe Distance (Å) | Reference |

|---|---|---|---|---|

| Ferrihydrite | As(III) | Bidentate mononuclear edge-sharing (²E) | 2.90 ± 0.05 | acs.org |

| Ferrihydrite | As(III) | Bidentate binuclear corner-sharing (²C) | 3.35 ± 0.05 | acs.org |

| Goethite | As(III) | Bidentate binuclear corner-sharing (²C) | 3.3 - 3.4 | acs.org |

| Lepidocrocite | As(III) | Monodentate mononuclear corner-sharing (¹V) | 3.5 - 3.6 | acs.org |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.orgyoutube.com It is exceptionally useful for studying paramagnetic centers, such as transition metal complexes and organic radicals. wikipedia.orgresearchgate.net For iron-containing compounds, EPR can provide detailed information about the oxidation state, spin state, and local coordination environment of the iron center.

While the Fe(II) (ferrous) ion in a high-spin state (S=2) is a non-Kramers ion and can be challenging to detect with conventional EPR, high-frequency and high-field EPR (HFEPR) has proven effective for its characterization. nationalmaglab.orgresearchgate.net HFEPR studies on high-spin Fe(II) complexes allow for the accurate determination of spin Hamiltonian parameters (such as D and E/D), which describe the zero-field splitting of the electronic ground state and reflect the electronic structure of the complex. researchgate.netnih.govresearchgate.net The Fe(III) (ferric) ion, being a Kramers ion, is generally EPR-active and more readily studied. nationalmaglab.org

EPR is a powerful tool for discriminating between different oxidation states of iron-sulfur clusters, as it only detects paramagnetic species (those with a non-zero total electron spin, S > 0). nih.gov In the context of ferrous cacodylate, EPR could be employed to monitor redox processes, confirming the Fe(II) state of the iron center or detecting any oxidation to Fe(III), which would exhibit a distinct EPR signal. The g-values obtained from an EPR spectrum serve as a fingerprint of the electronic structure of the paramagnetic species. nih.gov

| Complex | D (cm⁻¹) | E/D | g-values | Reference |

|---|---|---|---|---|

| Fe[(SPPh₂)₂N]₂ (Conformation 1) | 9.17 | 0.021 | Not specified | nih.gov |

| Fe[(SPPh₂)₂N]₂ (Conformation 2) | 8.87 | 0.052 | Not specified | nih.gov |

| [Fe(H₂O)₆]SiF₆ (pure) | +11.95 | 0.055 | gx=2.099, gy=2.151, gz=1.997 | nationalmaglab.org |

| cis-[Fe(btz)₂(NCS)₂] | +12.427 | 0.0195 | gx=2.147, gy=2.166, gz=2.01 | researchgate.net |

UV-Visible (UV-Vis) spectroscopy is a widely used technique for studying the formation and reactions of transition metal complexes in solution. The absorption of UV or visible light by a molecule promotes an electron from a ground state to an excited state, and the wavelength of absorption is characteristic of the electronic structure of the molecule. For iron complexes, these absorptions often involve ligand-to-metal charge transfer (LMCT) bands, which are typically intense and occur in the UV or near-visible region. nih.gov

The formation of a complex between iron and a ligand like cacodylate can be monitored by observing changes in the UV-Vis spectrum. As the complex forms, new absorption bands may appear, or existing bands may shift in wavelength or intensity (hyperchromic or hypochromic effects). mdpi.com For example, the formation of aqueous complexes between Fe(III) and arsenate (As(V)) has been identified by the appearance of a characteristic band around 280 nm. nih.gov

By systematically varying the concentrations of the metal and ligand and measuring the resulting absorbance, one can determine the stoichiometry and formation constant of the complex. mdpi.com The appearance of an isosbestic point in a series of spectra indicates an equilibrium between two colored species in solution. mdpi.com This makes UV-Vis spectroscopy a valuable tool for monitoring the kinetics of reactions involving this compound, such as its formation, dissociation, or redox transformations.

Chromatographic Separation Techniques Coupled with Mass Spectrometry (e.g., LC-ICP-MS) for Arsenic Speciation

To accurately quantify individual arsenic species within a sample, separation techniques are required. High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most powerful and widely used technique for arsenic speciation. wordpress.comnih.govadvion.com This hyphenated technique combines the robust separation capabilities of HPLC with the high sensitivity and element-specific detection of ICP-MS. advion.com

In this setup, the sample is first injected into the HPLC system, where different arsenic compounds are separated based on their physicochemical properties. advion.com Common separation modes include anion-exchange chromatography, which is effective for separating ionic arsenic species like arsenite (As(III)), arsenate (As(V)), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA), the parent acid of the cacodylate anion. nih.govnih.gov

The eluent from the HPLC column is then introduced directly into the ICP-MS. The ICP's high-temperature plasma atomizes and ionizes all compounds eluting from the column, and the mass spectrometer detects the arsenic ions (typically at m/z 75). nih.gov This provides an element-specific chromatogram, where each peak corresponds to a different arsenic species. By comparing the retention times of the peaks in the sample to those of known standards, the individual arsenic species can be identified and quantified with very low detection limits, often in the parts-per-trillion (ppt) range. advion.comnih.gov LC-ICP-MS is considered the "gold standard" for comprehensive arsenic speciation in environmental and biological samples. nih.gov

| Arsenic Species | Typical Column Type | Limit of Detection (LOD) | Application Matrix | Reference |

|---|---|---|---|---|

| As(III), As(V), MMA, DMA, AsB | Anion-Exchange | 0.5 - 2.9 µg/kg | Rice | nih.gov |

| As(III), As(V), MMA, DMA, AsB | Anion-Exchange | Not specified | Human Serum & Urine | nih.gov |

| As(III), As(V) | Not specified | < 30 ppt (B1677978) (ng/L) | Water | advion.com |

| 8 Species including As(III), As(V), MMA, DMA | Reversed-Phase (C18) | 0.02 - 0.10 µg/L | Marine Samples | researchgate.net |

Electron Microscopy-Based Techniques for Structural and Compositional Analysis in Biological and Environmental Matrices

Electron microscopy techniques provide high-resolution imaging of a sample's surface morphology and microstructure, coupled with the ability to determine its elemental composition at a microscopic scale.

Scanning Electron Microscopy (SEM) uses a focused beam of electrons to scan the surface of a sample, generating signals that provide information about its topography and composition. science.gov When the electron beam interacts with the sample, it excites atoms, causing them to emit characteristic X-rays. Energy-Dispersive X-ray Spectrometry (EDX or EDS) is a technique that detects and analyzes these X-rays. nih.gov

The energy of each emitted X-ray is specific to the element from which it originated. The EDX detector measures the energy and intensity of these X-rays, generating a spectrum that shows peaks corresponding to the elements present in the sample. nih.gov This allows for qualitative and quantitative elemental analysis of a microscopic area of the sample. nih.gov

When analyzing this compound in a biological or environmental matrix, SEM can be used to visualize the physical form and distribution of particles or precipitates. pnnl.gov Simultaneously, EDX analysis can confirm the co-localization of iron and arsenic within these features, providing strong evidence for the presence of an iron-arsenic compound. science.gov This combined technique is invaluable for mapping the elemental distribution within heterogeneous samples and for characterizing the composition of individual particles or specific regions of interest. pnnl.govresearchgate.net

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanoscale Structures

Transmission Electron Microscopy (TEM) and High-Resolution Transmission Electron Microscopy (HRTEM) are indispensable tools for the direct imaging of materials at the nanoscale, providing detailed information on morphology, size, and atomic structure. wikipedia.orgresearchgate.net In the context of this compound, these techniques would enable the visualization of individual particles or crystalline domains, revealing their size distribution, shape, and degree of aggregation. TEM operates by transmitting a beam of electrons through an ultrathin specimen; the interactions between the electrons and the sample form an image that is magnified and focused onto an imaging device. nih.govresearchgate.net

HRTEM, an advanced mode of TEM, allows for the direct imaging of the atomic lattice of a crystalline sample. wikipedia.org This capability is crucial for identifying crystal structures, visualizing defects, and examining interfaces at the atomic level. nanogune.eu For a complex organometallic compound like this compound, HRTEM could resolve the arrangement of iron and arsenic atoms within the crystal lattice, provided the material is sufficiently crystalline and stable under the electron beam. The analysis of materials like nanoscale zero-valent iron (nZVI) after reaction with arsenic species has demonstrated the power of these techniques. For instance, HRTEM has been used to characterize the core-shell structure of nZVI, revealing a disordered oxide layer on a crystalline iron core. acs.orgresearchgate.net Such analysis would be invaluable for understanding the structure of this compound, particularly in nanoparticle form or as part of a composite material. researchgate.net

The data obtained from TEM and HRTEM analysis are typically quantitative, allowing for precise measurement of particle dimensions and lattice parameters.

Table 1: Representative Nanoscale Structural Data from TEM/HRTEM Analysis of Iron-Arsenic Materials

This table presents hypothetical data based on findings for analogous materials to illustrate the capabilities of TEM/HRTEM for analyzing a compound like this compound.

| Parameter | Method | Typical Observation | Potential Significance for this compound | Reference |

| Particle Size Distribution | TEM | Mean diameter of 30 ± 2 nm for iron nanoparticles. mdpi.com | Determines reactive surface area and physical properties of nanoscale this compound. | mdpi.com |

| Morphology | TEM | Chain-like aggregated structures of nanoparticles. researchgate.net | Indicates inter-particle interactions and potential for agglomeration. | researchgate.net |

| Core-Shell Structure | HRTEM | Crystalline Fe(0) core with a ~2.4 nm amorphous oxide shell. acs.org | Could reveal oxidation states or degradation pathways on the surface of this compound particles. | acs.org |

| Lattice Fringes | HRTEM | Interplanar spacing corresponding to specific crystal planes, e.g., (220) and (111). researchgate.net | Confirms the crystalline nature and allows for the identification of the crystal structure of this compound. | researchgate.net |

| Structural Defects | HRTEM | Visualization of grain boundaries and dislocations. nanogune.eu | Provides insight into the material's synthesis and potential reactive sites. | nanogune.eu |

Selected-Area Electron Diffraction (SAED) and Scanning Transmission Electron Microscopy (STEM)

Selected-Area Electron Diffraction (SAED) is a TEM-based technique that provides crystallographic information about a specimen. fiveable.mewikipedia.org By inserting an aperture in the microscope, a diffraction pattern can be obtained from a specific, selected area of the sample. wikipedia.org This pattern is a fingerprint of the material's crystal structure. For this compound, SAED would be used to determine whether the material is crystalline, polycrystalline, or amorphous. youtube.com A single-crystal sample produces a pattern of sharp, distinct spots, while a polycrystalline material generates a set of rings. youtube.comresearchgate.net Amorphous materials result in diffuse, broad rings. youtube.com This information is complementary to the real-space images obtained by TEM and is fundamental for material characterization. fiveable.me

Scanning Transmission Electron Microscopy (STEM) is another powerful technique that combines principles of both TEM and scanning electron microscopy (SEM). wikipedia.orgyoutube.com In STEM, a finely focused electron beam is scanned across the sample, and various signals are collected by detectors. wikipedia.orgnanoscience.com A key advantage of STEM is the ability to perform high-angle annular dark-field (HAADF) imaging. In HAADF-STEM, the image contrast is approximately proportional to the square of the atomic number (Z-contrast), which allows for straightforward chemical identification at the atomic scale. youtube.comnih.gov For this compound, this would enable direct visualization of the heavier iron (Z=26) and arsenic (Z=33) atoms, distinguishing them from lighter elements like carbon, oxygen, and hydrogen in the cacodylate ligand.

Furthermore, STEM is often coupled with analytical techniques like Energy-Dispersive X-ray Spectroscopy (EDX) or Electron Energy Loss Spectroscopy (EELS), allowing for elemental mapping at the nanoscale. nanoscience.comresearchgate.net This would provide a direct correlation between the structure observed in the image and the spatial distribution of iron and arsenic within a this compound nanoparticle or film, which is critical for understanding its chemical homogeneity and structure. youtube.comresearchgate.net

Table 2: Capabilities of SAED and STEM for this compound Analysis

| Technique | Information Provided | Application to this compound | Reference |

|---|---|---|---|

| SAED | Crystallinity (single-crystal, polycrystalline, amorphous), lattice parameters. | Determination of the crystalline nature of synthesized this compound; identification of crystal phase. | fiveable.mewikipedia.orgresearchgate.net |

| HAADF-STEM | Atomic resolution imaging with Z-contrast. | Direct visualization of iron and arsenic atomic columns within the structure; analysis of interfaces and defects. | nanoscience.comnih.gov |

| STEM-EDX/EELS | Elemental composition and mapping at the nanoscale. | Mapping the spatial distribution of Fe and As to confirm chemical homogeneity; identifying elemental segregation or impurities. | youtube.comresearchgate.net |

Electrochemical Analysis Methods for Iron and Arsenic Redox States

Electrochemical methods are highly sensitive techniques for determining the redox state and concentration of electroactive species. For a compound like this compound, these methods are particularly useful for probing the redox states of both iron (Fe(II)/Fe(III)) and arsenic (As(III)/As(V)). acs.orgusgs.gov Voltammetric techniques, such as cyclic voltammetry (CV) and stripping voltammetry, are among the most common electrochemical methods used for this purpose. nih.govmdpi.com

Cathodic Stripping Voltammetry (CSV) and Anodic Stripping Voltammetry (ASV) are powerful for trace analysis and speciation. nih.govnih.gov For instance, CSV can be used to determine As(III) concentrations, while total inorganic arsenic can be measured by ASV after chemical reduction of any As(V) to As(III). nih.gov The presence of iron can interfere with arsenic detection, but this can often be mitigated by the addition of a complexing agent like EDTA. nih.gov

The redox potential of the Fe(II)/Fe(III) couple is highly sensitive to the ligand environment. researchgate.netnih.govthaiscience.info The cacodylate anion, as a ligand, would form complexes with both Fe(II) and Fe(III), thereby shifting the standard redox potential of the iron couple. Cyclic voltammetry could be employed to study these shifts and determine the formal potential of the ferrous/ferric cacodylate system. This provides thermodynamic data about the stability of the different oxidation states. researchgate.net The kinetics of electron transfer between the electrode and the iron center can also be investigated. Mediated electrochemical analyses, where a dissolved redox mediator facilitates electron transfer between the electrode and the analyte, can overcome challenges associated with direct analysis of solid or poorly soluble mineral phases. acs.orgresearchgate.net These approaches provide a comprehensive understanding of the redox properties of complex iron-containing materials. psu.edu

Table 3: Electrochemical Parameters for Iron and Arsenic Species

This table compiles representative data from the literature to illustrate the electrochemical properties relevant to the analysis of this compound.

| Redox Couple | Technique | Measured Potential (vs. SHE) | Conditions / Notes | Reference |

| Fe(III)/Fe(II)-aqua complex | Potentiometry | +0.771 V | Standard reduction potential. | thaiscience.info |

| Fe(III)/Fe(II)-EDTA | Potentiometry | +0.080 V to +0.120 V | pH dependent; illustrates strong ligand effect on potential. | nih.govthaiscience.info |

| Fe(III)/Fe(II)-CP20 Complex | Cyclic Voltammetry | -0.620 V | Example of an N-donor ligand complex shifting potential significantly. | researchgate.net |

| As(V)/As(III) | Chronopotentiometry | Reduction occurs at potentials below the apparent equilibrium potential. | Reduction is thermodynamically less favorable at elevated pH. | nih.gov |

| Fe(III) Determination | Adsorptive Cathodic Stripping Voltammetry (AdCSV) | Peak at approx. -0.4 V (vs. Ag/AgCl) | Using 1-nitroso-2-naphthol (B91326) (NN) as a complexing agent. | liverpool.ac.uk |

Theoretical and Computational Chemistry of Ferrous Cacodylate

Quantum Mechanical and Molecular Dynamics Simulations of Iron-Dimethylarsinate Complexes

Quantum mechanical (QM) and molecular dynamics (MD) simulations are powerful tools for investigating the behavior of iron-dimethylarsinate systems at the atomic level. These simulations provide detailed information on structure, dynamics, and energetics.

Quantum Mechanical Approaches:

Density Functional Theory (DFT) is a widely used QM method to study the surface complexation of dimethylarsinic acid (DMA) on iron (oxyhydr)oxides. researchgate.net Computational analyses using DFT at the B3LYP/6-311+G(d,p) level, incorporating both implicit and explicit hydration models, have been performed to understand these interactions. researchgate.net Such studies yield valuable data, including:

Gibbs Free Energies of Adsorption (ΔGads): Calculations indicate that the formation of both inner- and outer-sphere DMA complexes on iron oxide surfaces is thermodynamically favorable, with inner-sphere complexes showing more negative ΔGads values. researchgate.net

Activation Energies: Transition state calculations reveal that activation energies exceeding 23 kJ/mol are necessary for the formation of bidentate binuclear DMA-iron oxide complexes. researchgate.net

Geometric Parameters: The inter-atomic As-Fe distances are calculated to be in the range of 3.3–3.5 Å for inner-sphere complexes and 5.2–5.6 Å for outer-sphere complexes. researchgate.net

Vibrational Frequencies: Calculated As-O stretching frequencies for DMA complexes can be compared with experimental data from techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy. For instance, calculated As-O stretching frequencies for bidentate binuclear DMA complexes (DMA-(2Fe)) range from 757 to 803 cm⁻¹, which aligns reasonably with experimental values. researchgate.net

| Property | Complex Type | Calculated Value |

|---|---|---|

| Inter-atomic As-Fe Distance (Å) | Inner-Sphere | 3.3 - 3.5 |

| Outer-Sphere | 5.2 - 5.6 | |

| Activation Energy (kJ/mol) | Bidentate Binuclear | > 23 |

| As-O Stretching Frequencies (cm⁻¹) | DMA-(2Fe) Complexes | 757 - 803 |

| DMA-(4Fe) Complexes | 738 - 835 |

Molecular Dynamics Simulations:

Ab initio molecular dynamics (AIMD) simulations are employed to study the structure, dynamics, and reactivity of low-oxidation state iron complexes in solution. diva-portal.org These simulations can probe molecular processes in both ground and excited electronic states within a bulk liquid environment. diva-portal.org For complex systems, such as iron complexes in water, large-scale nonadiabatic MD simulations can be performed to understand the intricate interplay between electronic, spin, nuclear, and solvent dynamics. chemrxiv.org For example, simulations of an [Fe(CN)4(bipy)]2− complex in water revealed a direct solvent migration mechanism following photoexcitation, where hydrogen bonds break and form on a femtosecond timescale. chemrxiv.org This highlights the critical role of the solvent environment, which can be modeled using thousands of explicit water molecules. chemrxiv.org

Computational Studies of Magnetic Exchange Couplings in Iron-Cacodylate Clusters

Understanding the magnetic properties of multinuclear iron clusters containing cacodylate ligands is a key area of computational research. The magnetic behavior of these clusters is determined by the magnetic exchange interactions between the iron centers.

DFT and the Broken-Symmetry Approach:

The primary computational method for quantifying these interactions is Density Functional Theory (DFT), often using the broken-symmetry (BS) approach. ufl.eduresearchgate.net This method is effective for calculating the pairwise magnetic exchange coupling constants (Jij) between metal ions. researchgate.net The Heisenberg-Dirac-Van Vleck (HDV) spin Hamiltonian (conventionally H = -2JΣSi·Sj) is used to model the system's magnetic properties. ufl.eduacs.orgkit.edu

A study on newly synthesized polynuclear Fe(III)-oxo clusters with dimethylarsinate (B1200466) ligands utilized DFT calculations to rationalize their magnetic behavior. ufl.eduacs.org Key findings from this research include:

The use of a hybrid PBEh functional, which is known to perform well for calculating magnetic exchange couplings in oxo-bridged Fe(III) systems. osti.gov

For a linear Fe3 cluster, which is a rare structure in iron chemistry, the coupling between adjacent Fe(III) ions was found to be very weak, with a calculated J12 value of -0.8(1) cm⁻¹, resulting in an S = 5/2 ground state. ufl.eduacs.org

These computational results provided excellent fits to experimental magnetic susceptibility data. acs.org

The accuracy of these calculations is crucial and is often benchmarked against experimental data for a range of known complexes. For a set of eleven dinuclear oxo-bridged iron(III) complexes, DFT methods have been shown to predict J values covering weak to strong antiferromagnetic couplings. researchgate.net

| Cluster | Interaction Type | Calculated J value (cm⁻¹) | Resultant Ground State (S) |

|---|---|---|---|

| [Fe12O4(O2CtBu)8(O2AsMe2)17(H2O)3]³⁺ | Antiferromagnetic | Multiple values for different pairs | 0 |

| [Fe12Na2O4(O2AsMe2)20(NO3)6(Me2AsO2H)2(H2O)4]²⁻ | Antiferromagnetic | Multiple values for different pairs | 0 |

| [Fe3(O2AsMe2)6(Me2AsO2H)2(hqn)2]⁺ | Antiferromagnetic | -0.8(1) | 5/2 |

Modeling of Chemical Reactivity and Reaction Mechanisms Involving Ferrous Cacodylate

Computational modeling provides a framework for understanding and predicting the chemical reactivity of this compound and related compounds. This includes exploring reaction mechanisms, predicting selectivity, and understanding the role of the ligand in directing chemical behavior. nih.govschrodinger.com

The reactivity of iron complexes with dimethylarsinate (cacodylate) is of interest partly because dimethylarsinic acid has been used as an herbicide, leading to concerns about its interaction with iron minerals in the soil. ufl.edu The distinct properties of the cacodylate ligand compared to more common carboxylate ligands drive unique chemical outcomes. For example, with a pKa of 6.27, dimethylarsinic acid's conjugate base is a much stronger base than typical carboxylates, influencing the types of cluster structures that are formed. ufl.eduacs.org Computational studies help rationalize why certain unprecedented cluster cores and bridging modes are observed with arsinate (B1236438) ligands but not with carboxylates. acs.orgacs.org

Methods for modeling chemical reactivity can:

Elucidate Reaction Mechanisms: By mapping potential energy surfaces and locating transition states, computational workflows can uncover the step-by-step process of a chemical reaction. schrodinger.com

Predict Selectivity: Models can predict the regioselectivity and stereoselectivity of reactions, which is crucial in synthesis and catalysis. nih.gov

Analyze Biochemical Pathways: The principles of reactivity modeling can be extended to understand enzyme-catalyzed reactions and the metabolism of chemical compounds. nih.gov

Software tools and platforms are available that allow for the simulation of chemical reactions. For instance, the ChemReaX application includes cacodylate in its database of buffers for simulating reactions, indicating its relevance in various chemical systems. sciencebysimulation.com The broader field of computational chemistry offers automated workflows for designing reactions, optimizing catalysts, and even discovering reaction mechanisms in an unsupervised manner. schrodinger.com

Ferrous Cacodylate in Materials Science and Engineering Research

Interactions with Iron Oxide Nanoparticles and Engineered Surfaces

The study of iron oxide nanoparticles (IONPs) and other engineered surfaces containing iron is critical for their application in fields like biomedicine and materials science. Understanding their structure and interaction with biological systems at the nanoscale is paramount. In this context, the cacodylate component of ferrous cacodylate, typically in the form of a sodium cacodylate buffer, is instrumental.

Transmission electron microscopy (TEM) is a vital technique for visualizing IONPs and their interactions with cells. The preparation of biological and material samples for TEM analysis often involves a fixation step to preserve their ultrastructure. Sodium cacodylate is widely used as a buffer for fixatives like glutaraldehyde (B144438) and osmium tetroxide in these procedures. nih.govresearchgate.netdovepress.comacs.orgchemrxiv.orgmdpi.com For instance, when studying the uptake of superparamagnetic iron oxide nanoparticles (SPIONs) by cells, researchers fix the samples in a glutaraldehyde solution buffered with sodium cacodylate before further processing and imaging. dovepress.comacs.org This ensures that the morphology of both the cells and the internalized nanoparticles is maintained, allowing for accurate characterization of their size, distribution, and interaction with subcellular components. nih.govdovepress.com

The choice of cacodylate buffer is significant because it is a non-phosphate, arsenic-based buffer that does not precipitate with many metallic ions, which could otherwise interfere with the analysis. This is particularly important when working with iron oxide, as phosphate (B84403) buffers could lead to the formation of iron phosphate precipitates, obscuring the true nature of the nanoparticles and their surfaces. The buffer's role is to maintain a stable pH during fixation, preventing structural artifacts and ensuring that the observed interactions are representative of the in-situ environment. researchgate.netdovepress.com Research on IONPs for applications ranging from MRI contrast agents to drug delivery relies on this meticulous preparation to validate the nanoparticles' behavior and efficacy. dovepress.comchemrxiv.org

| Study Focus | Nanoparticle Type | Analytical Technique | Role of Cacodylate Buffer | Reference |

|---|---|---|---|---|

| Uptake of SPION-labeled extracellular vesicles in brain organoids | Superparamagnetic Iron Oxide Nanoparticles (SPIONs) | Transmission Electron Microscopy (TEM) | Buffer for glutaraldehyde and paraformaldehyde fixatives to preserve sample ultrastructure. | dovepress.com |

| Internalization of magnetic nanoflowers in platelets | Iron Oxide Magnetic Nanoflowers | Transmission Electron Microscopy (TEM) | Buffer for glutaraldehyde and PFA fixatives during sample preparation. | chemrxiv.org |

| Cellular uptake of glucose-coated IONPs | Glucose-coated Iron Oxide Nanoparticles (glc-IONP) | Transmission Electron Microscopy (TEM) | Buffering agent for glutaraldehyde fixative to analyze nanoparticle internalization in cancer cells. | plos.org |

| Biodistribution of pHLIP-conjugated IONPs | Fe3O4 magnetic nanoparticles (MNPs) | Transmission Electron Microscopy (TEM) | Buffer for glutaraldehyde and potassium ferrocyanide fixatives for tumor sample analysis. | researchgate.net |

Potential for Integration in Advanced Functional Materials (conceptual and preliminary studies)

The integration of iron into functional materials, particularly for biomedical applications, is an area of active research. While this compound itself is not a common precursor, conceptual and preliminary studies on related iron compounds highlight potential pathways for its use. The primary challenge in utilizing iron is its effective delivery and incorporation into a material matrix or biological system.

A key study demonstrated that ferric cacodylate, a related compound, is highly efficient at stimulating the growth of rat renal glomerular epithelial cells in vitro. nih.gov The research found that ferric cacodylate was a more potent iron delivery agent than other iron complexes like ferric chloride, ferric nitrilotriacetate, and ferric citrate (B86180). nih.gov It stimulated cell growth at significantly lower concentrations, suggesting a highly efficient mechanism of iron uptake by the cells. nih.gov The growth-stimulatory activity was linked to the diffusion of the iron-chelate complex across the cell membrane, a process distinct from the typical receptor-mediated endocytosis of iron-carrying proteins like transferrin. nih.gov

This finding presents a conceptual framework for the use of this compound. As an iron (II) complex, it could potentially serve as an efficient vehicle for introducing iron into engineered biological materials. For instance, in the development of advanced functional materials that rely on genetically controlled biomineralization, an effective iron source is crucial. osti.gov Research has shown the creation of magnetic mammalian cells through the genetically controlled formation of iron oxide within encapsulin nanocompartments. osti.gov Conceptually, a bioavailable and efficient iron source like this compound could be explored in such systems to enhance the formation of these functional inorganic components within a biological scaffold.

The ability to control the formation of iron oxides in situ is fundamental to creating materials with tailored magnetic or catalytic properties. Biogenic microtubular iron oxides (BIOXs), for example, are seen as promising multifunctional materials. acs.org The synthesis of such materials often involves a multi-step process where an organic structure is first formed and then mineralized with iron. acs.org An iron source that is readily available and easily integrated, as suggested by the ferric cacodylate study, could be beneficial in these advanced manufacturing processes.

| Iron Compound | Effective Iron Concentration for Growth Stimulation | Proposed Mechanism of Iron Delivery | Reference |

|---|---|---|---|

| Ferric Cacodylate (Fe-Cac) | > 0.01 µg/ml | Diffusion through cell membrane | nih.gov |

| Ferric Chloride (FeCl3) | > 0.1 µg/ml (10-fold higher than Fe-Cac) | Not specified | nih.gov |

| Ferric Nitrilotriacetate (Fe-NTA) | > 0.1 µg/ml (10-fold higher than Fe-Cac) | Not specified | nih.gov |

| Ferric Citrate (Fe-Cit) | > 0.1 µg/ml (10-fold higher than Fe-Cac) | Not specified | nih.gov |

| Iron-Saturated Transferrin (Tr) | Essential for proliferation | Receptor-mediated endocytosis | nih.gov |

Influence on the Microstructure and Composition of Iron-Containing Biogenic Materials

Biogenic iron-containing materials are formed through processes mediated by living organisms, particularly bacteria. These materials, which include various iron oxides and hydroxides, are of great interest in geochemistry, environmental science, and materials science. The study of their unique microstructures and compositions provides insights into biomineralization processes and can inspire the design of novel synthetic materials.

The role of cacodylate in this field is again primarily as a critical component of the analytical workflow used to study these materials. The formation of iron oxides, such as lepidocrocite, can be influenced by the presence of bacterial surfaces. geoscienceworld.org Studies have shown that the oxidation of ferrous iron in the presence of bacteria like Bacillus subtilis and Escherichia coli results in lepidocrocite crystals that are shorter and less crystalline than those formed abiotically. geoscienceworld.org To observe these subtle but significant differences in morphology and crystallinity, researchers rely on techniques like TEM and X-ray diffraction (XRD). geoscienceworld.org The preparation of these delicate biogenic samples for high-resolution TEM imaging necessitates fixation, for which cacodylate-buffered solutions are frequently employed to preserve the native structure of both the bacterial cells and the associated iron minerals. nih.gov

For example, in research investigating the microbial transformation of Fe(III) oxyhydroxides into magnetite by thermophilic bacteria, culture media containing the cells and mineral precipitates were fixed with glutaraldehyde in a cacodylate buffer before TEM examination. nih.gov This allowed for a detailed morphological characterization of the transformed crystalline iron minerals. Similarly, studies on the stabilization of corroded iron objects through bacterial iron reduction utilize advanced surface and cross-section analyses, where the preservation of the interface between the original corrosion layer and the newly formed biogenic minerals (like iron phosphates and carbonates) is crucial. researchgate.net

The use of cacodylate buffer ensures that the delicate, often poorly crystalline or amorphous, structures of these biogenic materials are not altered during sample preparation. This allows for an accurate understanding of how biological processes influence the mineral phase, crystal size, and aggregation state of iron-containing materials. geoscienceworld.org This knowledge is fundamental to fields ranging from the conservation of historical artifacts to the development of new biomimetic materials. researchgate.net

| Characteristic | Abiotic Lepidocrocite | Biogenic Lepidocrocite (in presence of bacteria) | Reference |

|---|---|---|---|

| Formation Process | Oxidation of Fe(II) at pH 7 | Oxidation of Fe(II) at pH 7 in the presence of B. subtilis or E. coli | geoscienceworld.org |

| Crystal Morphology | Needle-like crystals, typically ~100 nm in length | Shorter needle-like crystals, typically 20-50 nm in length | geoscienceworld.org |

| Crystallinity | Imperfectly crystalline | Lower crystallinity, with attenuation of specific XRD reflection lines | geoscienceworld.org |

| Association | Aggregated into small clumps | Found in close association with the bacterial cell wall | geoscienceworld.org |

Future Research Directions and Emerging Paradigms in Ferrous Cacodylate Studies

Development of Novel Analytical Approaches for Speciation and Quantification in Complex Matrices

A significant challenge in the study of ferrous cacodylate is the accurate determination of its form (speciation) and concentration in intricate environments like biological tissues, soil, and water. Future research will heavily lean on the development of more sophisticated analytical techniques to overcome these hurdles.

The complexity of environmental and biological samples often hampers the direct analysis of organoarsenicals. nih.gov The need for analytical methods with extremely low detection limits becomes even more critical when quantifying individual arsenic species. nih.gov High-quality arsenic speciation data is essential for accurate risk assessment and for establishing regulatory limits for arsenic in food and the environment. nist.gov

Currently, the gold standard for arsenic speciation is the coupling of separation techniques, like high-performance liquid chromatography (HPLC), with highly sensitive elemental detectors, such as inductively coupled plasma mass spectrometry (ICP-MS). nih.govresearchgate.netnih.gov This hybrid approach allows for the separation of different arsenic compounds followed by their specific quantification. However, challenges remain, including interference from matrix components (e.g., chloride) and the general lack of certified reference materials for many organoarsenicals, which is a major obstacle for method validation. nih.govresearchgate.net

Future advancements are anticipated in several key areas:

Enhanced Chromatographic Methods: Developing new chromatographic columns and mobile phases to improve the separation efficiency of a wider range of iron-organoarsenical compounds, including potential metabolites of this compound.

Non-Chromatographic Techniques: Exploring and refining methods like hydride generation atomic absorption spectrometry and flow injection analysis, which can offer lower instrumentation costs and faster screening capabilities. nih.govresearchgate.net

Advanced Detectors: Utilizing high-resolution mass spectrometry to not only quantify the elemental arsenic but also to elucidate the molecular structure of novel or transient iron-organoarsenical species.

Sensing Technologies: The fabrication of novel electrochemical sensors and biosensors presents a promising frontier for real-time, portable, and low-cost monitoring of cacodylate and related compounds. researchgate.netresearchgate.netacs.org These sensors can be designed for high selectivity, minimizing interference from other substances present in the sample. researchgate.net

| Technique | Primary Application in Organoarsenical Analysis | Key Advantage | Future Research Focus |

|---|---|---|---|

| HPLC-ICP-MS | Gold standard for arsenic speciation and quantification. nih.govresearchgate.net | High sensitivity and specificity for different arsenic species. nih.gov | Improving separation of complex mixtures, online detection without interference. nih.gov |

| Electrochemical Sensors | Quantification of cacodylate in biological and environmental samples. researchgate.net | Potential for portability, low cost, and real-time monitoring. researchgate.net | Enhancing selectivity and long-term stability in complex matrices. researchgate.net |

| Whole-Cell Biosensors | Detection of specific trivalent methyl and aromatic arsenicals. acs.org | High selectivity for biologically active forms. acs.org | Expanding the range of detectable organoarsenicals and improving in-field applicability. |

| Hydride Generation AAS/AFS | Determination of inorganic arsenic and some organoarsenicals. nih.govresearchgate.net | Lower capital cost compared to ICP-MS. nih.gov | Improving derivatization efficiency for a broader range of organoarsenicals. nih.gov |

Elucidation of Underexplored Biochemical Pathways Modulated by Iron-Organoarsenicals

The biological activity of this compound is a composite of the effects of iron and the cacodylate moiety. Understanding how this compound and its potential metabolites influence cellular processes is a key area for future investigation. The dual nature of the compound suggests that it may interact with pathways related to both iron homeostasis and arsenic metabolism.

Arsenic compounds are known to be metabolized in the body, often through a series of methylation steps that alter their toxicity and mobility. wikipedia.org The transport of organoarsenicals into and out of cells is often mediated by specific membrane proteins, such as aquaglyceroporins. oatext.comnih.gov For instance, studies have shown that aquaglyceroporins are major pathways for the accumulation of methylated arsenicals in fish tissues. nih.gov

A pivotal study on ferric cacodylate revealed that it could stimulate the growth of rat renal cells more efficiently than other iron complexes. nih.gov The research suggested that the growth-stimulatory activity was linked to iron delivery into the cells through a diffusion mechanism, distinct from the typical receptor-mediated pathway for transferrin. nih.gov This finding opens up a critical question for future research: Does this compound utilize similar, or different, cellular uptake and iron-delivery mechanisms, and how does the ferrous (Fe²⁺) state, as opposed to the ferric (Fe³⁺) state, influence this process?

Future research should focus on:

Uptake and Efflux Mechanisms: Identifying the specific transporters involved in the cellular uptake of this compound and its metabolites. It is crucial to determine if it enters cells via aquaglyceroporins, like other organoarsenicals, or through different membrane transport systems. oatext.com

Intracellular Fate: Tracking the dissociation of the iron and cacodylate within the cell and their subsequent distribution and interaction with subcellular compartments and biomolecules.

Modulation of Iron-Sensing Pathways: Investigating how the direct delivery of iron by this compound affects the cellular iron-sensing machinery, including proteins involved in iron storage (ferritin) and transport. oup.com

Interaction with Arsenic Metabolism: Determining how the cacodylate component is metabolized—whether it is further methylated or demethylated—and how this interacts with the known pathways of arsenic detoxification. wikipedia.org The trivalent forms of methylated arsenicals are often the most biologically active. acs.org

| Biochemical Process | Known Role of Arsenic/Iron | Unexplored Aspect for this compound |

|---|---|---|

| Cellular Uptake | Organoarsenicals can enter cells via aquaglyceroporins. oatext.comnih.gov Ferric cacodylate may use diffusion. nih.gov | Which specific transporters are involved? Does the ferrous state alter the uptake mechanism? |

| Arsenic Metabolism | Inorganic arsenic is detoxified via methylation. wikipedia.org | Is the cacodylate (dimethylarsinic acid) moiety of this compound metabolically stable or is it further transformed? |

| Iron Homeostasis | Iron is essential but toxic in excess; its uptake and storage are tightly regulated. oup.com | How does direct iron delivery by this compound bypass or modulate canonical iron regulation pathways? |

| Oxidative Stress | Both excess iron and certain arsenic species can generate reactive oxygen species (ROS). wikipedia.orgnih.gov | What is the combined effect of iron and cacodylate on cellular redox balance and potential for inducing ferroptosis? researchgate.net |

Interdisciplinary Research at the Interface of Chemistry, Environmental Science, and Structural Biology

Addressing the complex questions surrounding this compound requires a deeply integrated, interdisciplinary approach. The challenges posed by this compound cannot be fully understood from the perspective of a single discipline. Future progress will depend on the synergy between chemistry, environmental science, and structural biology.

Chemistry: Provides the foundational tools for synthesis, characterization, and the development of analytical methods for detection and quantification. oaepublish.comnih.gov This includes designing and creating novel iron-cacodylate analogues with specific properties.

Environmental Science: Investigates the fate, transport, and impact of this compound in ecosystems. This involves studying its stability in different environmental conditions (e.g., pH, redox potential), its interaction with soil and sediment, and its potential for bioaccumulation in the food chain. eeer.org The encapsulation of iron-arsenic materials to improve their long-term stability is one such area of environmental research. eeer.org

Structural Biology: Employs techniques like X-ray crystallography and transmission electron microscopy (TEM) to visualize the interactions of this compound and its metabolites at a molecular and cellular level. nih.gov TEM can reveal changes in cell organelles after exposure to iron-containing particulates, while other techniques can help determine how these compounds bind to proteins or other biomolecules. oup.comnih.gov Understanding these organomineral complexes at a structural level is noted as a significant interdisciplinary challenge. nih.gov

A key future direction is the establishment of a cohesive research framework where these disciplines converge. For example, an environmental scientist might identify a novel breakdown product of this compound in a soil sample. An analytical chemist would then develop a method to quantify this new compound. Finally, a structural biologist could investigate how this metabolite interacts with specific proteins in organisms living in that soil, providing a complete picture from environmental fate to biological mechanism. This integrated approach is essential for a comprehensive understanding of the role and impact of iron-organoarsenicals.

Q & A

Q. What interdisciplinary approaches validate this compound’s mechanism of action in redox biology?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products